molecular formula C16H15NO5 B12917889 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one CAS No. 114340-03-3

1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one

Cat. No.: B12917889
CAS No.: 114340-03-3
M. Wt: 301.29 g/mol
InChI Key: XZTUXMKQNGVVRF-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its hydroxy and methoxy functional groups, exhibits unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and aniline derivatives.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride, to form the acridine ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form dihydroacridine derivatives, which may exhibit different biological activities.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products

    Reduction: Dihydroacridine derivatives with altered electronic properties.

    Substitution: Functionalized acridine derivatives with diverse chemical and biological properties.

Scientific Research Applications

1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Biological Studies: Used as a fluorescent probe for studying cellular processes and imaging due to its photophysical properties.

    Materials Science: Explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one involves:

    DNA Intercalation: The planar acridine ring structure allows the compound to insert between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes.

    Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.

    Fluorescence: The hydroxy and methoxy groups contribute to the compound’s fluorescence properties, making it useful for imaging and detection applications.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    9-Aminoacridine: Another acridine derivative with applications in medicinal chemistry and as a DNA intercalator.

    Proflavine: An acridine derivative with antimicrobial properties and used in wound antiseptics.

Uniqueness

1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of hydroxy and methoxy groups enhances its solubility, fluorescence, and potential for chemical modifications, making it a versatile compound for various scientific applications.

Properties

CAS No.

114340-03-3

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one

InChI

InChI=1S/C16H15NO5/c1-20-14-11-10(13(19)15(21-2)16(14)22-3)12(18)8-6-4-5-7-9(8)17-11/h4-7,19H,1-3H3,(H,17,18)

InChI Key

XZTUXMKQNGVVRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1NC3=CC=CC=C3C2=O)O)OC)OC

Origin of Product

United States

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